

Sonolisib IC50 p110alpha p120gamma p110delta

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Compound Focus: Sonolisib

CAS No.: 502632-66-8

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Sonolisib IC50 Values Against PI3K Isoforms

PI3K Isoform	Catalytic Subunit	IC50 Value
PI3K α [1]	p110 α [2]	0.1 nM [3] [4]
PI3K γ [1]	p120 γ [3]	1.0 nM [3] [4]
PI3K δ [1]	p110 δ [2]	2.9 nM [3] [4]

Mechanism of Action and Biological Activity

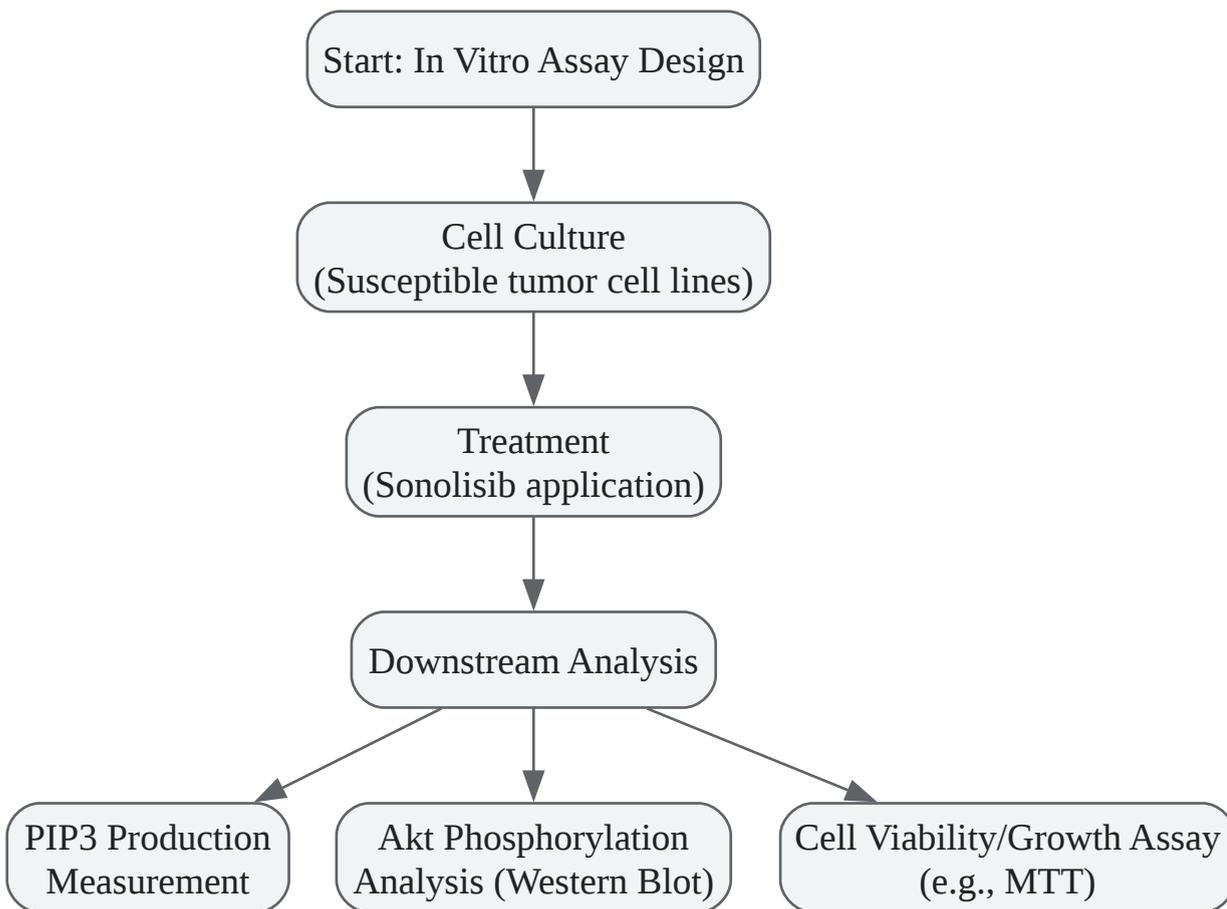
Sonolisib is a novel, oral, small-molecule inhibitor and a wortmannin analog [4]. Its primary mechanism involves the **irreversible inhibition** of the PI3K/Akt signaling pathway [3] [4].

- In Vitro Activity:** **Sonolisib** inhibits the production of the secondary messenger **phosphatidylinositol-3,4,5-trisphosphate (PIP3)**, which prevents the subsequent activation of the PI3K/Akt signaling pathway. This inhibition can lead to the suppression of tumor cell growth and survival in susceptible tumor cell populations [3] [4].
- Broader Context of PI3K Inhibition:** The PI3K pathway is a crucial intracellular signaling pathway frequently mutated in cancer, governing cell survival, proliferation, and metabolism [1]. Inhibiting this pathway is a validated anti-cancer strategy. **Sonolisib's** profile as a **pan-isoform** inhibitor means it

targets multiple catalytic subunits of Class I PI3Ks, specifically p110 α , p110 δ , and p120 γ (PI3K γ) [3] [4].

Key Experimental Methodologies

To evaluate the biological activity and therapeutic potential of **Sonolisib** in a research setting, several standard experimental approaches are used. The workflow below outlines a typical in vitro study design.



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- **Cell Culture:** Experiments are performed on susceptible tumor cell populations. The specific cell lines used can determine the context of the results [2].
- **Treatment with Sonolisib:** The compound is applied to the cells. In vitro, it is typically dissolved in DMSO, with stock concentrations around 100 mg/mL (approximately 190 mM) [4].
- **Downstream Analysis:**
 - **PIP3 and Pathway Analysis:** Inhibition is confirmed by measuring the reduction in PIP3 levels or the phosphorylation of key pathway components like Akt, often via techniques like Western

blotting [4].

- **Functional Assays:** The ultimate anti-tumor effect is quantified using cell viability assays, such as the **MTT assay**. This colorimetric method measures the activity of enzymes that reduce MTT to formazan, indicating metabolically active cells. A decrease in signal after **Sonolisib** treatment indicates inhibition of cell proliferation or induction of cell death [2].

Clinical Development Context

Sonolisib has been investigated in clinical trials for various cancer types, demonstrating its transition from preclinical research to clinical evaluation. These studies have included **glioblastoma, prostate cancer, advanced solid tumors, advanced BRAF-mutant cancers, non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma, metastatic colorectal cancer, and melanoma** [4] [5].

Summary

Sonolisib is a potent and irreversible pan-isoform PI3K inhibitor with well-characterized IC50 values in the low nanomolar range. Its mechanism of action and standard experimental methods provide a strong foundation for your technical guide.

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